molecular formula C9H9ClO3 B567239 METHYL 5-CHLORO-2-METHOXY-D3-BENZOATE CAS No. 1219803-33-4

METHYL 5-CHLORO-2-METHOXY-D3-BENZOATE

Cat. No.: B567239
CAS No.: 1219803-33-4
M. Wt: 203.636
InChI Key: HPTHYBXMNNGQEF-FIBGUPNXSA-N
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Description

Methyl 5-chloro-2-methoxy-d3-benzoate is a deuterium-labeled compound with the molecular formula C9H6D3ClO3 and a molecular weight of 203.64 g/mol. It is a derivative of methyl 5-chloro-2-methoxybenzoate, where the hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-chloro-2-methoxy-d3-benzoate can be synthesized through the deuteration of methyl 5-chloro-2-methoxybenzoate. The process involves the incorporation of deuterium, a stable isotope of hydrogen, into the molecular structure. This is typically achieved using deuterated reagents and solvents under controlled conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using deuterated chemicals. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-2-methoxy-d3-benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can be reduced to form deuterated derivatives with different functional groups.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions include deuterated derivatives with altered functional groups, which are useful for various research applications.

Scientific Research Applications

Methyl 5-chloro-2-methoxy-d3-benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace biochemical pathways and understand the metabolism of drugs.

    Medicine: Utilized in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of drugs.

    Industry: Applied in the development of new materials and chemicals with enhanced properties.

Mechanism of Action

The mechanism of action of methyl 5-chloro-2-methoxy-d3-benzoate involves its interaction with molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions, providing insights into reaction mechanisms and kinetics. This makes it a valuable tool in studying the behavior of similar compounds under various conditions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-chloro-2-methoxybenzoate: The non-deuterated version of the compound.

    Methyl 5-chloro-2-methoxy-3-nitrobenzoate: A nitro derivative with different chemical properties.

    Methyl 2-bromo-5-chlorobenzoate: A brominated analog used in pharmaceutical research.

Uniqueness

Methyl 5-chloro-2-methoxy-d3-benzoate is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium allows for precise tracing and analysis in metabolic and pharmacokinetic studies, making it a valuable tool in various scientific fields.

Properties

CAS No.

1219803-33-4

Molecular Formula

C9H9ClO3

Molecular Weight

203.636

IUPAC Name

methyl 5-chloro-2-(trideuteriomethoxy)benzoate

InChI

InChI=1S/C9H9ClO3/c1-12-8-4-3-6(10)5-7(8)9(11)13-2/h3-5H,1-2H3/i1D3

InChI Key

HPTHYBXMNNGQEF-FIBGUPNXSA-N

SMILES

COC1=C(C=C(C=C1)Cl)C(=O)OC

Synonyms

METHYL 5-CHLORO-2-METHOXY-D3-BENZOATE

Origin of Product

United States

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